

spectroscopic data of **Imidazo[1,2-b]pyridazin-6-ol** (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazin-6-ol*

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Despite extensive research, a comprehensive public repository of the complete raw spectroscopic data (NMR, IR, MS) for **Imidazo[1,2-b]pyridazin-6-ol** is not readily available. The synthesis of related 2-phenyl-6-hydroxy-imidazo[1,2-b]pyridazine has been described, suggesting the existence of its spectral data within specific research articles, though not publicly indexed for direct access.^[1] This guide, therefore, provides a detailed overview of the expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data of **Imidazo[1,2-b]pyridazin-6-ol**

The introduction of a hydroxyl group at the C-6 position of the imidazo[1,2-b]pyridazine core significantly influences its electronic environment and, consequently, its spectroscopic properties. The data presented below is a prediction based on the analysis of published data for parent imidazo[1,2-b]pyridazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **Imidazo[1,2-b]pyridazin-6-ol** are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 7.8 - 8.0	s	-
H-3	~ 7.4 - 7.6	s	-
H-7	~ 7.0 - 7.2	d	~ 9.0
H-8	~ 7.6 - 7.8	d	~ 9.0
OH	~ 9.0 - 11.0	br s	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 125 - 130
C-3	~ 110 - 115
C-5	~ 140 - 145
C-6	~ 150 - 155
C-7	~ 115 - 120
C-8	~ 120 - 125
C-8a	~ 135 - 140

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key predicted vibrational frequencies for **Imidazo[1,2-b]pyridazin-6-ol** are listed below.

Table 3: Predicted IR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Broad, Strong
N-H stretch (imidazole tautomer)	3100 - 3150	Medium
C-H stretch (aromatic)	3000 - 3100	Medium
C=N stretch (imidazole/pyridazine)	1620 - 1650	Strong
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (hydroxyl)	1200 - 1250	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectral data for **Imidazo[1,2-b]pyridazin-6-ol** are as follows.

Table 4: Predicted Mass Spectrometry Data for **Imidazo[1,2-b]pyridazin-6-ol**

Ion	Predicted m/z	Relative Intensity
[M] ⁺	135.04	High
[M-H] ⁺	134.03	Moderate
[M-CO] ⁺	107.04	Moderate
[M-HCN] ⁺	108.03	Low

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Imidazo[1,2-b]pyridazin-6-ol**.

Synthesis of **Imidazo[1,2-b]pyridazin-6-ol**

The synthesis of **Imidazo[1,2-b]pyridazin-6-ol** can be achieved by the hydrolysis of 6-chloro-imidazo[1,2-b]pyridazine.

Procedure:

- A mixture of 6-chloro-imidazo[1,2-b]pyridazine (1 mmol) and an aqueous or alcoholic solution of a strong base like potassium hydroxide (2-3 equivalents) is prepared.
- The reaction mixture is heated to reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and neutralized with an acid (e.g., HCl).
- The resulting precipitate is filtered, washed with water, and dried to yield **Imidazo[1,2-b]pyridazin-6-ol**.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- Approximately 5-10 mg of the synthesized and purified **Imidazo[1,2-b]pyridazin-6-ol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Key parameters include a spectral width of 0-180 ppm, a larger number of scans due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation:

- Solid State (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

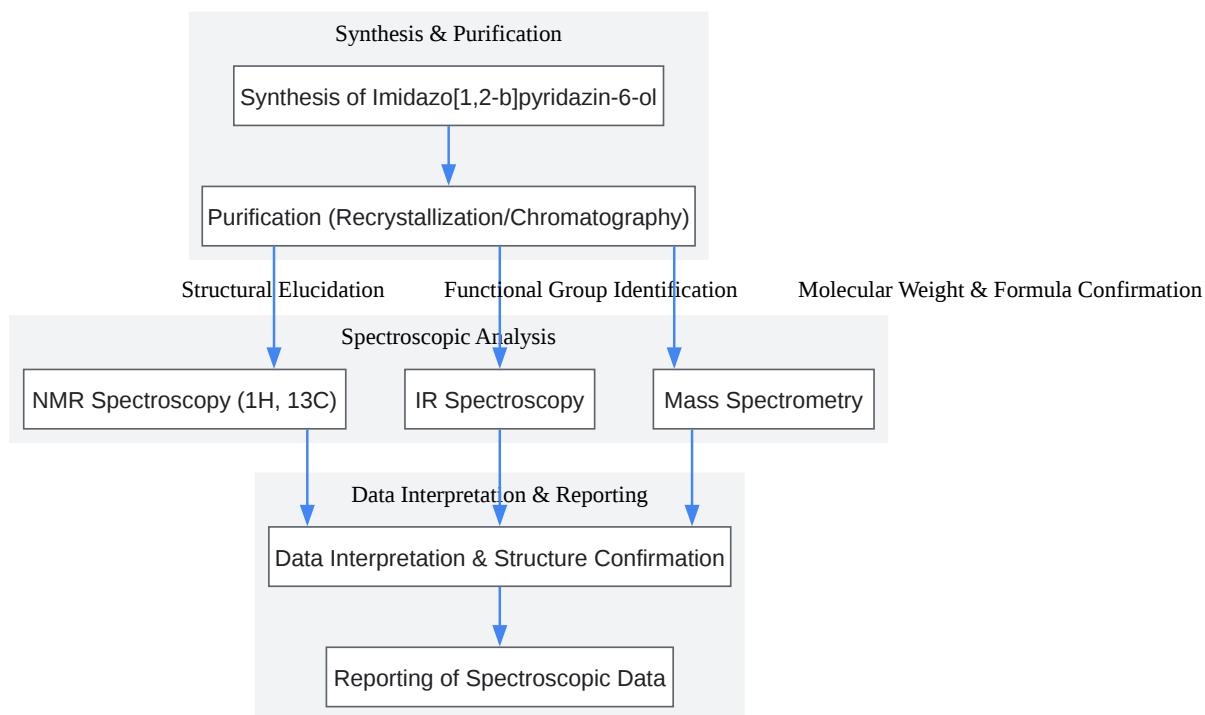
Sample Preparation:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the ion source or injected via a liquid chromatography (LC) system.

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound (m/z 135). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **Imidazo[1,2-b]pyridazin-6-ol**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. Pyridazin-derivate. VI. Synthese der Derivate des Imidazo [1, 2-b] pyridazins | Semantic Scholar [semanticscholar.org]
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